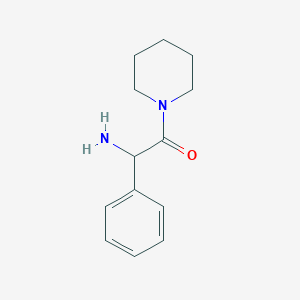

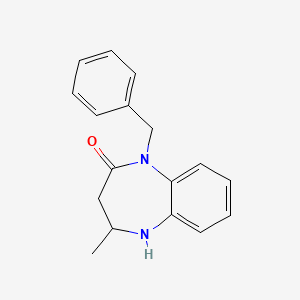

2-氨基-2-苯基-1-(哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and varied. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is described using a cyano-phenyloxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to the formation of diamines . Additionally, the synthesis of piperidine alkaloids from l-pipecolinic acid through a regio- and stereoselective oxymercuration-demercuration process is reported, highlighting the importance of protecting groups in the synthesis of such compounds . These methods demonstrate the intricate strategies employed to synthesize piperidine derivatives with specific structural features.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring. The structure of a novel piperidine derivative, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These analytical methods are crucial for determining the arrangement of atoms within the molecule and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. The reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine is complex, leading to the formation of a fluoro-bis-(4-nitrophenyl)ethene product via an intermediate . This reaction is promoted by primary and secondary amines, with tertiary amines being inactive, suggesting that the presence of a free amine group is essential for the reaction to proceed. The reaction mechanism is proposed to be a multistep process, with a pre-equilibrium followed by fast addition-elimination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the reaction kinetics and mechanism of piperidine with other compounds are affected by the solvent used and the nature of the substituents on the piperidine ring . The steric and electronic properties of the substituents can significantly alter the reactivity and physical properties of the piperidine derivatives. However, the provided papers do not give detailed information on the specific physical properties such as melting point, boiling point, or solubility of the compounds discussed.

科学研究应用

亲核芳香取代反应

亲核芳香取代(NAS)反应是有机合成中的基础,为多种芳香化合物提供了一条途径。哌啶(2-氨基-2-苯基-1-(哌啶-1-基)乙酮的结构类似物)与硝基取代的芳香族(如 1,2,4-三硝基苯)的反应导致哌啶取代硝基,生成硝基哌啶苯。该反应通过加成-消除机制进行,表明 2-氨基-2-苯基-1-(哌啶-1-基)乙酮在类似的 NAS 反应中具有潜在的用途,可以合成具有潜在药理活性的新型芳香化合物 (Pietra & Vitali, 1972)。

D2 样受体的配体设计

芳基环烷基胺与 2-氨基-2-苯基-1-(哌啶-1-基)乙酮具有结构相似性,已被确认为 D2 样受体配体设计中的关键药效团。这些受体与各种神经精神疾病有关,使得该化合物在新型抗精神病药物的开发中具有潜在价值。芳烷基取代基的存在已被证明可以提高这些配体的效力和选择性,表明对 2-氨基-2-苯基-1-(哌啶-1-基)乙酮结构的修饰可以产生有希望的受体靶向候选物 (Sikazwe 等,2009)。

抗肿瘤药物开发

2-氨基-2-苯基-1-(哌啶-1-基)乙酮的结构框架为抗肿瘤药物的开发提供了潜力。具有相关结构的化合物已对各种癌细胞系表现出显着的细胞毒性,其中一些表现出更大的肿瘤选择性毒性和调节多药耐药的能力。这表明 2-氨基-2-苯基-1-(哌啶-1-基)乙酮可以用作合成新型抗癌药物的支架,通过修饰增强其细胞毒性和选择性 (Hossain 等,2020)。

在 DNA 小沟结合中的作用

与 2-氨基-2-苯基-1-(哌啶-1-基)乙酮在结构上相关的化合物,特别是那些具有苯并咪唑和哌嗪部分的化合物,已被确认为 DNA 的小沟结合剂。这些化合物对富含 AT 的序列具有特异性,并且由于其能够穿透细胞而用于荧光 DNA 染色。2-氨基-2-苯基-1-(哌啶-1-基)乙酮的结构特征表明在设计用于诊断或治疗目的的新型 DNA 结合剂时具有潜在的应用 (Issar & Kakkar, 2013)。

属性

IUPAC Name |

2-amino-2-phenyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYPZAJJZOBPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)

![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)

![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)

![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)

![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)